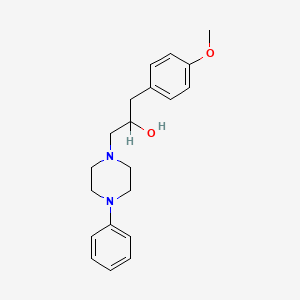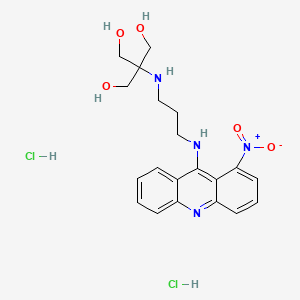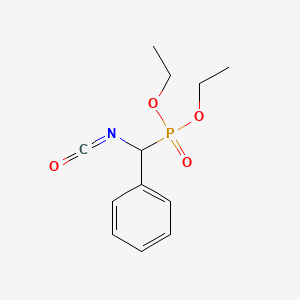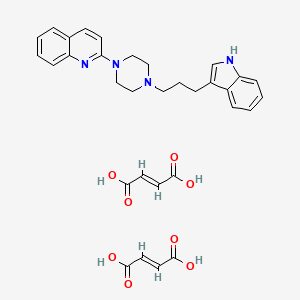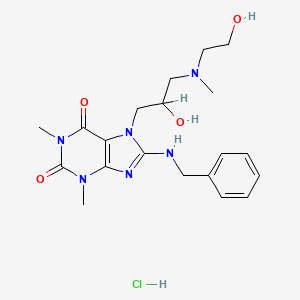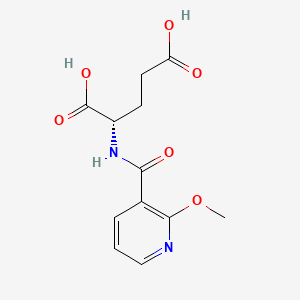
Glutamic acid, N-(2-methoxynicotinoyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glutamic acid, N-(2-methoxynicotinoyl)- is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a 2-methoxynicotinoyl group attached to the nitrogen atom of the glutamic acid molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glutamic acid, N-(2-methoxynicotinoyl)- typically involves the reaction of glutamic acid with 2-methoxynicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is scaled up using industrial reactors and optimized for cost-effectiveness and efficiency. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity suitable for various applications.
化学反应分析
Types of Reactions
Glutamic acid, N-(2-methoxynicotinoyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the 2-methoxynicotinoyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
Glutamic acid, N-(2-methoxynicotinoyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of Glutamic acid, N-(2-methoxynicotinoyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, influencing cellular signaling pathways. It can also modulate enzyme activity and affect metabolic processes. The exact mechanism depends on the specific application and the biological context in which it is used.
相似化合物的比较
Similar Compounds
Glutamic acid: The parent compound, which is a key amino acid in protein synthesis and neurotransmission.
Nicotinic acid derivatives: Compounds with similar nicotinoyl groups that exhibit comparable biological activities.
Uniqueness
Glutamic acid, N-(2-methoxynicotinoyl)- is unique due to the presence of the 2-methoxynicotinoyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
76980-28-4 |
|---|---|
分子式 |
C12H14N2O6 |
分子量 |
282.25 g/mol |
IUPAC 名称 |
(2S)-2-[(2-methoxypyridine-3-carbonyl)amino]pentanedioic acid |
InChI |
InChI=1S/C12H14N2O6/c1-20-11-7(3-2-6-13-11)10(17)14-8(12(18)19)4-5-9(15)16/h2-3,6,8H,4-5H2,1H3,(H,14,17)(H,15,16)(H,18,19)/t8-/m0/s1 |
InChI 键 |
QDZPKXXNXLAZMU-QMMMGPOBSA-N |
手性 SMILES |
COC1=C(C=CC=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
规范 SMILES |
COC1=C(C=CC=N1)C(=O)NC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


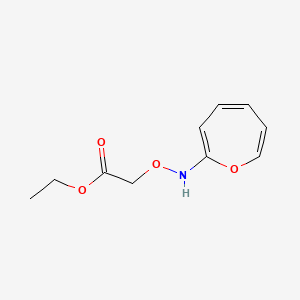
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine](/img/structure/B14453474.png)
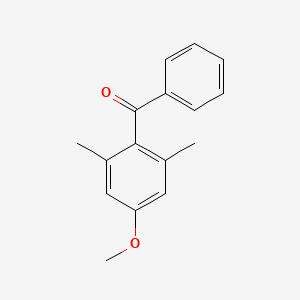
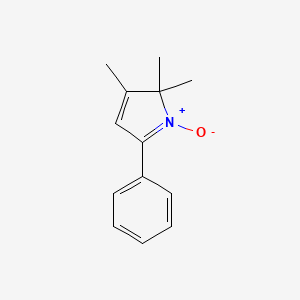
![{1-[(Methylsulfanyl)methoxy]ethyl}benzene](/img/structure/B14453501.png)
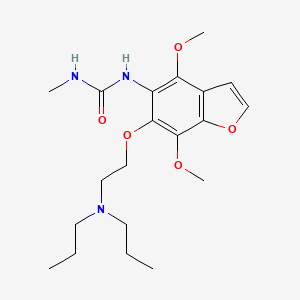
![6-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B14453505.png)
